![molecular formula C15H17ClIN3O3 B608942 K-Ras(G12C) inhibitor 12 CAS No. 1469337-95-8](/img/structure/B608942.png)
K-Ras(G12C) inhibitor 12
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Overview
Description
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor of the oncogenic K-Ras(G12C) variant . It irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking its interactions . This inhibitor is particularly relevant in the context of cancer, as the K-Ras gene, which includes the G12C mutation, is a common oncogene involved in cellular proliferation and survival .
Molecular Structure Analysis
The molecular structure of K-Ras(G12C) inhibitor 12 is related to its ability to bind to the K-Ras(G12C) protein. The inhibitor binds irreversibly to the mutant cysteine residue in oncogenic KRAS G12C, so it has no effect on the wild-type protein . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding, which occurs with picomolar affinities at RAS proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of K-Ras(G12C) inhibitor 12 include its molecular formula (C15H17ClIN3O3) and molecular weight (449.67). It is also known to be toxic and a moderate to severe irritant to the skin and eyes .
Scientific Research Applications
Treatment of Non-Small Cell Lung Cancer (NSCLC)
The K-Ras(G12C) inhibitor has shown promising improvements in clinical trials for treating patients with advanced non-small cell lung cancer (NSCLC) carrying KRAS-G12C mutations . The covalent KRAS-G12C inhibitors sotorasib and adagrasib are used in this treatment .
Overcoming Drug Resistance
Unfortunately, the majority of patients do not respond to KRAS-G12C inhibitor therapy due to intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms . Understanding the drug response in the tumor microenvironment may promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Targeting Proto-Oncoprotein KRAS-G12C
Recent studies have revealed promising results for targeting proto-oncoprotein KRAS-G12C using small-molecule drugs (sotorasib and adagrasib) in solid cancers .
KRAS Mutation and Activation
The Kirsten rat sarcoma (KRAS) gene belongs to a member of the RAS family and its mutations are genetic drivers of multiple cancer types, especially colorectal cancer (CRC), pancreatic ductal adenocarcinoma (PDAC), and NSCLC .
Decreasing Viability and Increasing Apoptosis in Lung Cancer Cell Lines
K-Ras(G12C) inhibitor 12 has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations .
Reducing Association of C-Raf and B-Raf with Ras
In H1792 and H358 K-Ras (G12C)-mutant lung cancer cell lines, K-Ras (G12C) inhibitor 12 reduced the association of C-Raf and B-Raf with Ras .
Potential Application in Pancreatic Ductal Adenocarcinoma
A novel non-covalent KRAS-G12D inhibitor, MRTX1133, showed significant preclinical antitumor activity in KRAS-G12D-bearing tumor cells, especially pancreatic ductal adenocarcinoma .
Mechanism of Action
Target of Action
The primary target of K-Ras(G12C) inhibitor 12 is the K-Ras protein, specifically the G12C mutant variant . K-Ras is a GTPase and plays an important role in many signal transduction pathways . The mutation of K-Ras occurs in many cancers .
Mode of Action
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor . It binds to the K-Ras(G12C) protein, significantly reducing its affinity for GTP and leading to the modification of K-Ras(G12C) . This binding inhibits the activation of the receptor and the subsequent signal-transduction pathway .
Biochemical Pathways
The inhibitor preferentially binds RAS in the GDP-bound conformation, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . This results in the inhibition of multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival .
Pharmacokinetics
It’s known that the inhibitor rapidly binds to kras g12c, increasing the reaction rate in a biochemical assay by 600-fold . It also blocks nucleotide exchange (GDP to GTP) with much higher efficacy .
Result of Action
The action of K-Ras(G12C) inhibitor 12 results in the reduction of both the invasion of normal tissues by tumor cells and the spread of tumors to new sites .
Action Environment
The efficacy and stability of K-Ras(G12C) inhibitor 12 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the drug response . Understanding the drug response in the tumor microenvironment may continue to promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Safety and Hazards
Future Directions
The future of K-Ras(G12C) inhibitor 12 and similar compounds lies in their potential for treating cancers associated with the KRAS G12C mutation . Current research is focused on improving the efficacy of these inhibitors, understanding the mechanisms of resistance, and exploring combination therapies with other drugs .
properties
IUPAC Name |
1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIFBWVNHLXJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
K-Ras(G12C) inhibitor 12 |
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